2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate
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Overview
Description
2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate typically involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile. This reaction proceeds through a series of nucleophilic additions and cyclizations to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles.
Scientific Research Applications
2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The sulfur atom in the thiazole ring can form strong interactions with metal ions and other biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
64686-81-3 |
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Molecular Formula |
C6H9N3OS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS2/c1-2-9-4(7)3(5(8)10)12-6(9)11/h2,7H2,1H3,(H2,8,10) |
InChI Key |
RXDZEBJWHTXTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)N)N |
Origin of Product |
United States |
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